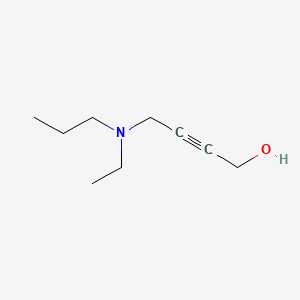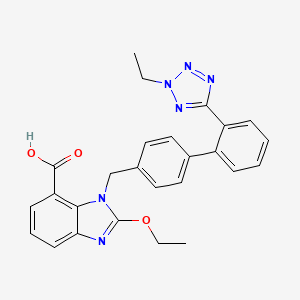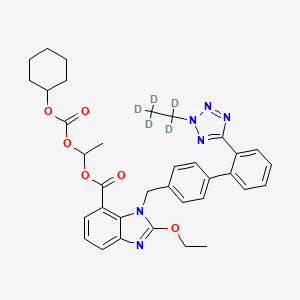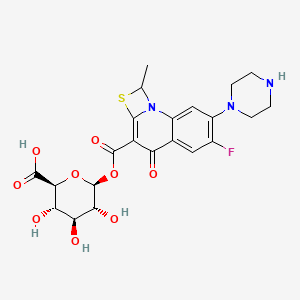
Ibuprofen Ester Impurity (PEG400)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibuprofen Ester Impurity (PEG400) is an impurity of ibuprofen . It is also known as Tetraethyleneglycol Bisibuprofen Ester or α-Methyl-4-(2-methylpropyl)-benzeneacetic Acid 1,1’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] Ester . Its molecular formula is C34H50O7 and it has a molecular weight of 570.77 .
Synthesis Analysis
The synthesis of Ibuprofen Ester Impurity (PEG400) involves esterification of ibuprofen with polyethylene glycol (PEG), which is used as a fill of the soft gelatin capsules . Two impurities are formed by this process, identified as IBU–PEG monoester and IBU–PEG diester .
Molecular Structure Analysis
The molecular structure of Ibuprofen Ester Impurity (PEG400) involves a complex arrangement of carbon, hydrogen, and oxygen atoms . The exact stereochemical identification was not included in the scope of the conducted analysis .
Chemical Reactions Analysis
The chemical reactions involving Ibuprofen Ester Impurity (PEG400) primarily involve its isomerization . The rate-limiting step of ibuprofen isomerization is the excitation of ®-(-)-ibuprofen methyl ester in its initial structure to the first excited singlet state S1 .
Physical And Chemical Properties Analysis
The aqueous solubility of the polymeric conjugates of Ibuprofen Ester Impurity (PEG400) is approximately 32.3 mg/cm³ at 37°C, which is equivalent to 3.5 mg/cm³ ibuprofen . This indicates that the solubility of ibuprofen is markedly increased by the formation of the polymeric ibuprofen-cyclodextrin-PEG conjugates .
Aplicaciones Científicas De Investigación
Synthesis and Microemulsion Formulation
One study investigated the synthesis of ibuprofen eugenol ester and its formulation into a microemulsion system for parenteral delivery. The formulation utilized PEG400 as a cosurfactant, significantly enhancing the solubility of ibuprofen eugenol ester. This improvement suggests a potential for developing intravenous dosage forms of poorly water-soluble lipophilic drugs (Xiuli Zhao et al., 2005).
Binding Characteristics with Hydrophilic Polymer
Another study explored the solubility enhancement of ibuprofen by synthesizing an ibuprofen ester with PEG. The research demonstrated that the ibuprofen-PEG ester acted as a nonionic surfactant, significantly increasing ibuprofen's solubility and influencing the morphology and aggregation behavior of its micelles in aqueous solutions (Duo Wei et al., 2010).
Physicomechanical Properties of Ibuprofen Pellets
The use of PEG400 as a plasticizer in the production of ibuprofen pellets with a high amount of rate-retarding polymer was examined. This study highlighted the effectiveness of PEG400 in facilitating the extrusion-spheronization process and improving the mean dissolution time, showcasing its potential as a valuable excipient in pharmaceutical formulations (F. Sadeghi et al., 2011).
PEG Conjugation for Extended Drug Release
Research on ibuprofen-PEG conjugates aimed to investigate their potential as a prolonged-release system. The conjugation of ibuprofen with PEG of different molecular weights resulted in an increased solubility and extended-release behavior, indicating a promising approach for enhancing the pharmacological effects of ibuprofen (A. Nayak & Anurekha Jain, 2011).
Mecanismo De Acción
Target of Action
TetraethyleneglycolBisibuprofenEster, also known as Ibuprofen Ester Impurity (PEG400), is a derivative of ibuprofen . The primary target of ibuprofen, and by extension its derivatives, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are mediators of pain and inflammation .
Mode of Action
As a non-selective inhibitor of COX, TetraethyleneglycolBisibuprofenEster likely interacts with the COX enzyme to prevent the synthesis of prostaglandins . This results in a reduction of pain and inflammation, similar to the effects of ibuprofen .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . This disruption can lead to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
Ibuprofen is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . The presence of the tetraethylene glycol moiety could potentially affect these properties, possibly altering the compound’s bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability and activity . For instance, the acidic environment of the stomach could potentially affect the stability of TetraethyleneglycolBisibuprofenEster. Furthermore, the presence of food in the stomach can influence the absorption of the drug .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]ethoxy]ethoxy]ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7/c1-25(2)23-29-7-11-31(12-8-29)27(5)33(35)40-21-19-38-17-15-37-16-18-39-20-22-41-34(36)28(6)32-13-9-30(10-14-32)24-26(3)4/h7-14,25-28H,15-24H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAGFSUIHFAIRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCOCCOCCOCCOC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


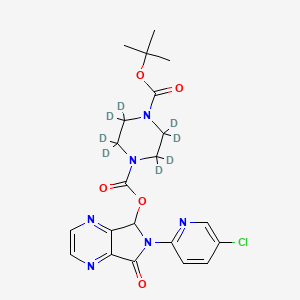

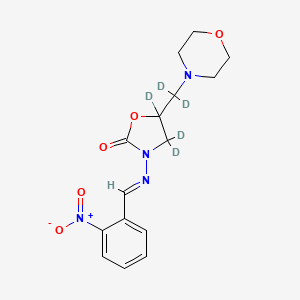
![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)

![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)
